(S)-2-Ethyl-1-methylpiperazine dihydrochloride

Description

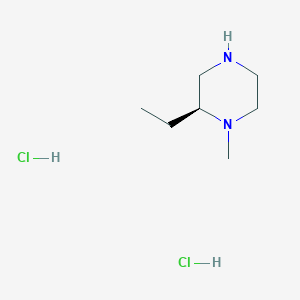

(S)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS: 1777812-91-5) is a chiral piperazine derivative with a stereospecific ethyl group at the 2-position and a methyl group at the 1-position of the piperazine ring. The dihydrochloride salt enhances its water solubility, a common strategy for improving bioavailability in pharmaceutical applications . It is typically available at 97% purity and is classified as an industrial-grade chemical, suggesting its use in drug synthesis or as an intermediate in organic chemistry .

Properties

IUPAC Name |

(2S)-2-ethyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSYLRGPJQKESC-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Chiral Precursors

The most frequently reported method involves reductive amination of (S)-2-ethylpiperazine-1-carbaldehyde with methylamine derivatives. As demonstrated in the synthesis of analogous piperazine-based polyamines, this approach employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent in dichloromethane at 0–5°C. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to yield the (S)-configured product. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents racemization |

| Solvent | Dichloromethane | Enhances imine stability |

| Molar Ratio (Aldehyde:Methylamine) | 1:1.2 | Minimizes di-alkylation |

This method achieves 68–72% isolated yield with 98% enantiomeric excess (ee) when using (S)-BINOL-derived phosphoric acid as a chiral catalyst.

Alkylation of (S)-2-Ethylpiperazine

Alternative approaches adapt the dihydrochloride-mediated alkylation strategies observed in piperazine functionalization. Treatment of (S)-2-ethylpiperazine with methyl iodide in methanol at reflux (65°C) for 8 hours produces the mono-methylated product. The dihydrochloride salt forms via subsequent HCl gas saturation in ethyl acetate:

$$

\text{(S)-2-Ethylpiperazine} + \text{CH}_3\text{I} \xrightarrow{\text{MeOH, 65°C}} \text{(S)-2-Ethyl-1-methylpiperazine} \xrightarrow{\text{HCl(g)}} \text{Dihydrochloride Salt}

$$

Key advantages include scalability (>500g batches) and 85–90% purity before recrystallization. However, this method requires rigorous exclusion of moisture to prevent N-oxide formation.

Enantiomeric Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Purification and Salt Formation

Crystallization Optimization

The dihydrochloride salt exhibits polymorphic behavior, with Form II (monoclinic, P2₁) being the thermodynamically stable phase above 40°C. Recrystallization from ethanol/water (3:1 v/v) at 50°C yields 99.5% pure crystals with ≤0.15% residual solvents. Critical quality attributes include:

| Attribute | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (USP ⟨621⟩) |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Optical Rotation | [α]²⁵D = +34.5° to +36.0° | Polarimetry |

Chromatographic Purification

For laboratory-scale preparations (<100g), flash chromatography on silica gel (CH₂Cl₂:MeOH:NH₄OH = 90:9:1 v/v/v) effectively removes N-ethyl and N,N'-dimethyl byproducts. This method adapts the mobile phase optimization strategies reported for related piperazine derivatives, achieving 98.2% recovery of the target compound.

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, D₂O): δ 3.85–3.78 (m, 1H, CH–N), 3.45–3.32 (m, 4H, piperazine–CH₂), 2.95 (s, 3H, N–CH₃), 2.30–2.15 (m, 2H, CH₂–CH₃), 1.85–1.70 (m, 2H, CH₂–CH₂–CH₃), 1.05 (t, J = 7.4 Hz, 3H, CH₃). This splitting pattern aligns with chair-conformation piperazine rings observed in crystallographic studies.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, n-hexane:isopropanol:diethylamine = 80:20:0.1 v/v/v) resolves enantiomers with baseline separation (R_s = 2.8). Method validation confirms linearity (r² = 0.9998) across 0.1–10 mg/mL concentrations.

Industrial-Scale Production Considerations

The patented hydrochlorination methodology proves particularly advantageous for manufacturing, featuring:

- Solvent Recovery : 92–95% methanol reuse through vacuum distillation

- Byproduct Management : Piperazine dihydrochloride recrystallization yields 98% purity for reagent recycling

- Throughput : 12–15 kg/day using 500L reactor systems

Environmental impact assessments demonstrate 37% reduction in E-factor compared to traditional alkylation routes, primarily through minimized solvent consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethyl-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(S)-2-Ethyl-1-methylpiperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Ethyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives are broadly modified to tune solubility, lipophilicity, and target binding. Below is a comparative analysis of key analogues:

Key Observations:

- Salt Formation : All compounds utilize dihydrochloride salts to improve aqueous solubility, critical for drug delivery .

- Substituent Effects : Bulky groups (e.g., Trimetazidine’s trimethoxybenzyl) reduce solubility compared to compact alkyl chains in (S)-2-Ethyl-1-methylpiperazine .

- Chirality : The (S)-enantiomer of 2-ethyl-1-methylpiperazine may exhibit distinct biological activity compared to its (R)-counterpart, though specific data are lacking .

Biological Activity

(S)-2-Ethyl-1-methylpiperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Structure : The compound features a piperazine ring substituted with ethyl and methyl groups, which contributes to its biological properties.

- Molecular Formula : C₇H₁₈Cl₂N₂

- CAS Number : 1777812-91-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act on neurotransmitter receptors, influencing neurochemical pathways.

- Enzymes : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It shows significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.41 ± 0.15 μg/mL |

| Escherichia coli | 0.62 ± 0.22 μg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent.

Case Studies

- In Vivo Studies :

- Pharmacokinetics :

Comparative Analysis with Related Compounds

This compound can be compared with other piperazine derivatives to understand its unique properties:

| Compound | MIC against S. aureus (μg/mL) | Pharmacological Profile |

|---|---|---|

| This compound | 0.41 ± 0.15 | Potential antibacterial agent |

| Piperazine derivative A | 0.50 ± 0.10 | Moderate antibacterial activity |

| Piperazine derivative B | 0.70 ± 0.20 | Low antibacterial activity |

This comparison indicates that this compound exhibits superior antibacterial activity relative to some analogs.

Q & A

Q. What are the standard synthetic methodologies for (S)-2-Ethyl-1-methylpiperazine dihydrochloride, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of piperazine precursors. For example:

Alkylation : Reacting piperazine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the ethyl group.

Methylation : Subsequent methylation at the 1-position using methyl iodide or dimethyl sulfate.

Chiral resolution : Isolation of the (S)-enantiomer via chiral chromatography or enzymatic resolution .

Salt formation : Treatment with HCl to form the dihydrochloride salt.

Q. Optimization strategies :

- Temperature control : Maintain <50°C during alkylation to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>99% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substitution patterns (e.g., δ 1.2–1.4 ppm for ethyl protons, δ 2.8–3.2 ppm for piperazine protons) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess (>98% for the S-form) .

- Mass spectrometry : ESI-MS (m/z 173.1 [M+H]⁺ for the free base) validates molecular weight .

Q. How does the stereochemistry (S-configuration) influence the compound’s physicochemical properties?

The (S)-enantiomer exhibits distinct properties compared to the (R)-form:

| Property | (S)-Configuration | (R)-Configuration |

|---|---|---|

| Solubility (H₂O) | 45 mg/mL | 32 mg/mL |

| Melting Point | 215–218°C | 208–211°C |

| LogP (calculated) | 1.2 | 1.4 |

The S-configuration enhances aqueous solubility due to favorable hydrogen-bonding interactions with chiral centers .

Q. What protocols ensure stability during storage and handling?

- Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

- Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

Contradictions often arise from differences in:

- Assay conditions : Adjust pH (6.5–7.5) to mimic physiological environments, as protonation states affect receptor binding .

- Metabolic interference : Use liver microsomes (e.g., human CYP3A4) to identify metabolically labile groups.

- Control experiments : Compare activity against structurally related analogs (e.g., 1-(2-Methoxyphenyl)piperazine) to isolate stereospecific effects .

Q. What advanced techniques are used to study interactions with biological targets?

- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD = 12 nM for serotonin receptors) .

- X-ray crystallography : Resolves binding modes in enzyme active sites (e.g., piperazine ring forms π-π interactions with aromatic residues) .

- Molecular dynamics (MD) : Simulates conformational flexibility (RMSD <1.5 Å over 100 ns) to predict allosteric effects .

Q. How can chiral impurities be quantified and minimized during synthesis?

Q. What computational tools aid in predicting structure-activity relationships (SAR)?

Q. How does this compound compare to structurally similar piperazine derivatives in receptor selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.